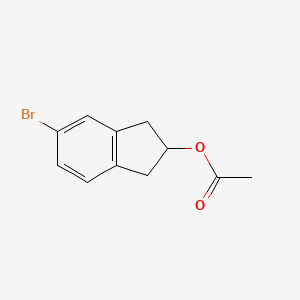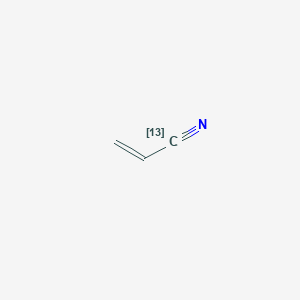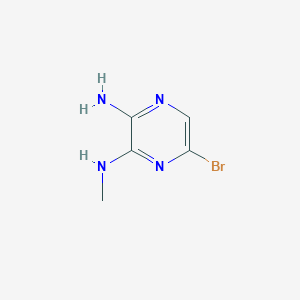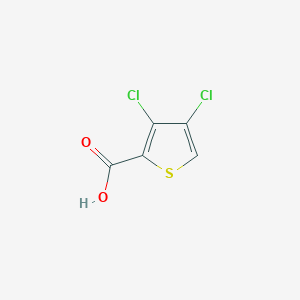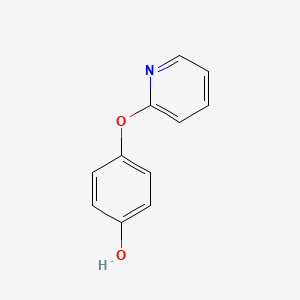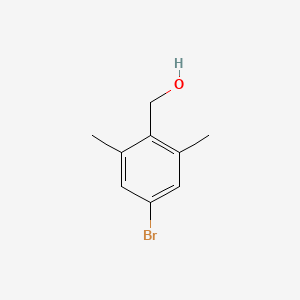
2-(2,6-Diméthylphénoxy)propan-1-amine
Vue d'ensemble
Description
2-(2,6-Dimethylphenoxy)propan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Dimethylphenoxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylphenoxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmacologique
“2-(2,6-Diméthylphénoxy)propan-1-amine” est une petite molécule qui a été utilisée dans la recherche pharmacologique expérimentale . Elle est connue pour ses interactions potentielles et ses mécanismes d'action .
Activité anticonvulsivante
Ce composé a été étudié pour son activité anticonvulsivante. Les structures cristallines de quatre nouveaux dérivés de xylénoxy-aminoalcool ayant une activité anticonvulsivante ont été rapportées .
Influence sur la géométrie moléculaire
La protonation du composé influence la géométrie du lien moléculaire entre les deux cycles aromatiques et modifie l'orientation des cycles . Cette propriété est importante dans le domaine de la géométrie moléculaire et de l'analyse conformationnelle.
Analyse de la structure cristalline
Le composé a été utilisé dans l'étude des structures cristallines. L'empilement cristallin du neutre est dominé par des liaisons hydrogène intermoléculaires O—H N, ce qui conduit à la formation de chaînes unidimensionnelles .
Synthèse de médicaments
“this compound” est un intermédiaire clé dans la synthèse de certains médicaments. Par exemple, elle est utilisée dans la synthèse de la mexilétine , un médicament utilisé pour traiter les arythmies cardiaques.
Construction de modèles d'apprentissage automatique
Les ensembles de données structurées de ce composé ont été utilisés pour construire, entraîner et valider des modèles prédictifs d'apprentissage automatique . Ces modèles peuvent être utilisés pour prédire les propriétés pharmacodynamiques, d'absorption, de distribution, de métabolisme et d'excrétion de nouveaux composés.
Safety and Hazards
The safety information for “2-(2,6-Dimethylphenoxy)propan-1-amine” indicates that it should be handled with care. It has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Mécanisme D'action
Target of Action
The primary target of 2-(2,6-Dimethylphenoxy)propan-1-amine is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.
Mode of Action
It is known to interact with the urokinase-type plasminogen activator .
Biochemical Pathways
The compound is metabolized by Cytochrome P450 enzymes , specifically CYP1A2, CYP2B6, and CYP2E1 . These enzymes are involved in the oxidation of the compound, leading to various metabolites .
Pharmacokinetics
It is known that the compound is metabolized by cytochrome p450 enzymes .
Result of Action
Its interaction with the urokinase-type plasminogen activator suggests it may have a role in the breakdown of blood clots and tissue remodeling .
Analyse Biochimique
Biochemical Properties
2-(2,6-Dimethylphenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. The compound acts as a substrate for this enzyme, undergoing hydroxylation reactions . Additionally, 2-(2,6-Dimethylphenoxy)propan-1-amine interacts with the urokinase-type plasminogen activator, affecting its activity in humans . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
2-(2,6-Dimethylphenoxy)propan-1-amine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of ion channels, affecting the electrical properties of cells . This modulation can lead to changes in cell function, such as altered excitability and contractility in muscle cells. Furthermore, 2-(2,6-Dimethylphenoxy)propan-1-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of action of 2-(2,6-Dimethylphenoxy)propan-1-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as ion channels and enzymes, altering their activity. For example, it can inhibit the activity of certain ion channels, leading to changes in ion flux and membrane potential . Additionally, 2-(2,6-Dimethylphenoxy)propan-1-amine can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. These interactions result in changes in cellular function and gene expression, contributing to the compound’s overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,6-Dimethylphenoxy)propan-1-amine can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 2-(2,6-Dimethylphenoxy)propan-1-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,6-Dimethylphenoxy)propan-1-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating ion channel activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative stress . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving 2-(2,6-Dimethylphenoxy)propan-1-amine .
Metabolic Pathways
2-(2,6-Dimethylphenoxy)propan-1-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation reactions catalyzed by cytochrome P450 2D6, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. The interactions with cytochrome P450 enzymes and the resulting metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall effects .
Transport and Distribution
The transport and distribution of 2-(2,6-Dimethylphenoxy)propan-1-amine within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For example, it can bind to plasma proteins, affecting its bioavailability and distribution in the body. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . These interactions and properties contribute to the compound’s overall pharmacokinetics and distribution within the body.
Subcellular Localization
The subcellular localization of 2-(2,6-Dimethylphenoxy)propan-1-amine is an important factor influencing its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism . The subcellular localization of 2-(2,6-Dimethylphenoxy)propan-1-amine plays a crucial role in determining its effects on cellular function and metabolic pathways.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXUQFOWTYCVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-71-1 | |
| Record name | 2-(2,6-Dimethylphenoxy)-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-DIMETHYLPHENOXY)-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV5U95DPG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


